molecular formula C12H22N2O2S B1478764 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid CAS No. 2098096-94-5

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid

Cat. No.: B1478764
CAS No.: 2098096-94-5
M. Wt: 258.38 g/mol
InChI Key: XRERFUDLPFTKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a complex organic compound characterized by the presence of a thiomorpholine ring fused with a piperidine ring, connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiomorpholine and piperidine rings, followed by the introduction of the propanoic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but with a methyl group instead of the thiomorpholine ring.

    3-(1H-Indol-3-yl)-2-[4-(4-Phenyl-Piperidin-1-yl)-Benzenesulfonylamino]-Propionic Acid: Contains an indole moiety and a piperidine ring, used in drug development.

Uniqueness

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is unique due to the presence of both thiomorpholine and piperidine rings, which confer distinct chemical and biological properties

Biological Activity

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and antimicrobial activity. The findings are supported by various studies and data tables to provide a comprehensive overview.

Structure and Synthesis

The compound features a thiomorpholine ring connected to a piperidine moiety, contributing to its unique pharmacological profile. Its synthesis typically involves standard organic reactions, including amide coupling and cyclization techniques, which yield the desired structure with high purity.

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory activity. In studies involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated a notable reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ at various concentrations.

Table 1: Cytokine Modulation by this compound

Concentration (µg/mL)TNF-α Production (% Inhibition)IFN-γ Production (% Inhibition)
5044%68%
10060%79%

These results suggest that the compound may play a role in modulating immune responses, potentially beneficial in conditions characterized by chronic inflammation.

2. Anticancer Properties

The anticancer potential of this compound has also been evaluated through in vitro studies using various cancer cell lines. Notably, it was found to reduce cell viability in A549 lung cancer cells significantly.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)% Viability at IC50
A5492550%
HeLa3045%
MCF-72848%

The compound's ability to inhibit cell migration and induce apoptosis suggests it could be a promising candidate for further development as an anticancer agent.

3. Antimicrobial Activity

In addition to its immunomodulatory and anticancer effects, this compound has shown antimicrobial properties against several pathogens. Studies indicate that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for treating infections.

Table 3: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus128
Escherichia coli64
Candida albicans64

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, derivatives have been evaluated for their ability to enhance immune responses in models of autoimmune diseases and their effectiveness in combination therapies for cancer treatment.

Properties

IUPAC Name

3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERFUDLPFTKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.